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Introduction
Bevasiranib (formerly Cand5) emerged as a pioneering therapeutic agent in the field of RNA

interference (RNAi), representing a novel strategy for the treatment of neovascular (wet) age-

related macular degeneration (AMD). Developed by OPKO Health, Bevasiranib is a small

interfering RNA (siRNA) designed to specifically target and silence the expression of Vascular

Endothelial Growth Factor A (VEGF-A), a key mediator of angiogenesis and vascular

permeability implicated in the pathophysiology of wet AMD.[1][2] Unlike existing anti-VEGF

therapies that neutralize the VEGF protein, Bevasiranib was designed to inhibit its synthesis at

the genetic level.[1] This whitepaper provides an in-depth technical guide to the discovery and

preclinical development of Bevasiranib, summarizing key data, detailing experimental

methodologies, and visualizing the underlying biological and experimental frameworks.

Mechanism of Action
Bevasiranib functions primarily through the canonical RNA interference pathway to inhibit

VEGF-A production. Additionally, evidence suggests a secondary, non-RNAi-mediated

mechanism involving the activation of Toll-like receptor 3 (TLR3) may contribute to its anti-

angiogenic effects.[1]
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Upon intravitreal administration, the double-stranded Bevasiranib siRNA is recognized by the

cellular machinery. The guide strand of the siRNA is incorporated into the RNA-Induced

Silencing Complex (RISC). This activated RISC then utilizes the guide strand to identify and

bind to the complementary messenger RNA (mRNA) sequence of VEGF-A.[3] This binding

leads to the enzymatic cleavage and subsequent degradation of the VEGF-A mRNA, thereby

preventing its translation into the VEGF-A protein and reducing its overall expression.[1]
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Bevasiranib's RNAi-mediated silencing of VEGF-A.

Toll-like Receptor 3 (TLR3) Signaling Pathway
An alternative anti-angiogenic mechanism for siRNAs, including Bevasiranib, has been

proposed to be independent of RNAi and mediated through the activation of the innate immune

receptor TLR3.[1] Extracellular siRNA can be recognized by TLR3 on the cell surface,

triggering a signaling cascade that leads to the production of interferons and inflammatory

cytokines. This inflammatory response can, in turn, inhibit angiogenesis.[4] Studies have shown

that siRNAs with chemical modifications that prevent their entry into the RISC complex can still

suppress choroidal neovascularization in a TLR3-dependent manner.[1]
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Alternative anti-angiogenic mechanism via TLR3 activation.

Discovery and Lead Optimization
Bevasiranib is a 21-nucleotide siRNA duplex. The specific sequence of Bevasiranib sodium is

as follows:

Sense Strand: 5'-ACCUCACCAAGGCCAGC ACdTdT-3'

Antisense Strand: 5'-GUGCUGGCCUUGGUGAG GUdTdT-3'

This sequence was designed to be complementary to a specific region of the human VEGF-A

mRNA. The development of Bevasiranib as a therapeutic candidate involved screening and

optimization of siRNA sequences for potent and specific knockdown of VEGF-A.

Preclinical Efficacy
The preclinical efficacy of Bevasiranib was evaluated in both in vitro and in vivo models to

demonstrate its ability to inhibit VEGF-A expression and suppress angiogenesis.

In Vitro Studies
In vitro experiments were conducted to confirm the ability of anti-VEGF siRNA to suppress the

expression of VEGF in human cell lines.[1] While specific IC50 values for Bevasiranib are not

publicly available, these studies demonstrated a significant reduction in VEGF expression.
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Experiment Cell Lines Methodology Key Findings Reference

Hypoxia-Induced

VEGF

Upregulation

Human 293

embryonic

kidney cells,

HeLa (ovarian

carcinoma) cells

Cells were

transfected with

an anti-VEGF

siRNA (hVEGF5)

and exposed to

desferrioxamine

to induce

hypoxia, which

upregulates

VEGF.

The anti-VEGF

siRNA was

shown to abolish

the hypoxia-

induced

upregulation of

VEGF.

[1]

Silencing of

Human VEGF
Not specified

Co-injection of a

plasmid

expressing

human VEGF

and an anti-

VEGF siRNA

(hVEGF5) into

an animal model.

A significant

reduction in the

levels of human

VEGF was

observed

compared to a

control, non-

specific siRNA (P

< 0.0013).

[1]

In Vivo Studies
The in vivo efficacy of Bevasiranib was assessed in animal models of choroidal

neovascularization (CNV), a hallmark of wet AMD. The primary model used was the laser-

induced CNV model in non-human primates.
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Animal Model Doses Administered Key Findings Reference

Laser-Induced CNV in

Cynomolgus Monkeys

70 µg, 150 µg, or 350

µg intravitreal injection

- Significant inhibition

of the growth of the

neovascular area

compared to control

animals (P < 0.0001

for all doses).- Overall

reduction in CNV area

was greater than 50%

compared to the

control group.-

Significant dose-

dependent reduction

in vascular leakage as

determined by

fluorescein

angiography (P =

0.0007).

[1]

Preclinical Pharmacokinetics
Ocular Biodistribution
A study in Dutch-Belted rabbits investigated the ocular biodistribution of a single intravitreal

injection of 3H-radiolabeled Bevasiranib over a 7-day period. The results demonstrated that

Bevasiranib distributes throughout the eye, with the highest concentrations found in the

vitreous, retina, and retinal pigment epithelium (RPE).[5]
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Time

Post-

Injection

Vitreous

(ng-eq/g)

Retina

(ng-eq/g)

RPE (ng-

eq/g)

Aqueous

Humor

(ng-eq/g)

Iris (ng-

eq/g)

Sclera +

Choroid

(ng-eq/g)

0.5 mg/eye

Dose

1 hour 14,800 1,210 1,130 11.5 32.8 133

24 hours 7,160 2,750 1,780 24.3 114 225

72 hours 2,680 2,820 1,490 25.1 141 215

168 hours

(7 days)
619 1,220 664 14.8 62.4 108

2.0 mg/eye

Dose

1 hour 68,000 2,130 1,810 15.6 45.4 207

24 hours 34,000 8,910 5,610 54.4 269 632

72 hours 11,500 10,200 4,600 62.7 374 647

168 hours

(7 days)
2,950 4,140 1,980 36.3 179 309

Preclinical Safety and Toxicology
Publicly available data on the formal IND-enabling toxicology studies for Bevasiranib are

limited. However, reports from preclinical studies in rabbits indicated no systemic treatment-

related clinical signs following a single intravitreal dose. The most frequent ocular observation

was slight conjunctival hyperemia in a subset of animals, which resolved over time.[5] Phase II

clinical trial data also suggested a favorable safety profile with no systemic adverse events

observed.[6]

Experimental Protocols
In Vitro VEGF Inhibition Assay
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Cell Culture: Human cell lines, such as Human Embryonic Kidney (HEK) 293 or HeLa cells,

are cultured in appropriate media.

Transfection: Cells are transfected with Bevasiranib or a control siRNA using a suitable

transfection reagent (e.g., lipofectamine).

Induction of VEGF Expression (optional): To mimic pathological conditions, VEGF expression

can be induced by exposing cells to hypoxic conditions (e.g., using desferrioxamine or a low-

oxygen incubator).[1]

Quantification of VEGF mRNA: At a specified time post-transfection, total RNA is extracted

from the cells. The levels of VEGF-A mRNA are quantified using quantitative real-time PCR

(qPCR) and normalized to a housekeeping gene.

Quantification of VEGF Protein: Cell culture supernatant is collected, and the concentration

of secreted VEGF-A protein is measured using an enzyme-linked immunosorbent assay

(ELISA).

Laser-Induced Choroidal Neovascularization (CNV) in
Rabbits

Animal Model: Pigmented rabbits (e.g., Dutch Belted) are used as they have a retinal

structure more similar to humans than rodents.[5]

Anesthesia and Mydriasis: Animals are anesthetized, and their pupils are dilated.

Laser Photocoagulation: A laser (e.g., 532 nm argon laser) is used to create multiple lesions

in the retina, rupturing Bruch's membrane. This induces an angiogenic response and the

formation of CNV.[7]

Intravitreal Injection: Bevasiranib or a control vehicle is administered via intravitreal

injection.

Evaluation of CNV: At various time points post-injection, the extent of CNV is evaluated using

fluorescein angiography to assess vascular leakage and the area of neovascularization.[1]
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Histological Analysis: At the end of the study, eyes are enucleated for histological

examination to confirm the presence and extent of CNV.

Summary and Conclusion
Bevasiranib represented a significant advancement in the application of RNAi technology for

the treatment of ocular diseases. Its preclinical development demonstrated a clear mechanism

of action, targeting the synthesis of VEGF-A. In vitro and in vivo studies provided proof-of-

concept for its anti-angiogenic efficacy. Pharmacokinetic studies confirmed its distribution to

target tissues within the eye following intravitreal administration. While the clinical development

of Bevasiranib was ultimately discontinued as it was unlikely to meet its primary endpoint in a

Phase III trial, the preclinical data generated provided a valuable foundation for the continued

development of siRNA-based therapeutics for ophthalmic and other indications. The

exploration of its dual mechanism of action, involving both RNAi and TLR3 pathways, has also

contributed to a deeper understanding of the biological effects of siRNAs.
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Preclinical development workflow for Bevasiranib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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